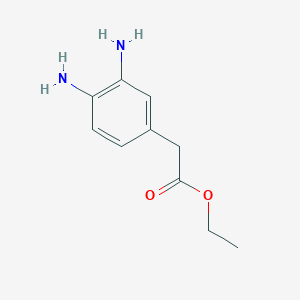

Ethyl 2-(3,4-diaminophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-diaminophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHXIJFHBJFZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Oxidation to Fluorescent Phenazine Derivatives

One of the most widely exploited principles is the oxidation of the o-phenylenediamine (B120857) core. bohrium.com In its native state, the compound is typically non-fluorescent or weakly fluorescent. However, in the presence of certain oxidizing agents or specific metal ions that can act as catalysts, the diamine moiety is oxidized to form a highly fluorescent, rigid heterocyclic compound: 2,3-diaminophenazine (or its corresponding acetate (B1210297) derivative). nih.govacs.org

This transformation from a non-fluorescent to a highly fluorescent state forms the basis of "turn-on" fluorescent sensors. chemicalbook.com The process is often catalyzed by analytes themselves, such as heavy metal ions like copper (Cu²⁺) and silver (Ag⁺), which are reduced in the process. chemicalbook.comacs.org This provides a direct and quantifiable method for detecting these ions. The intensity of the emitted fluorescence correlates with the concentration of the analyte, offering high sensitivity and low detection limits. chemicalbook.com

Mechanism: Analyte-induced or catalyzed oxidation.

Signal: Fluorescence "turn-on."

Analytes: Oxidizing agents (e.g., H₂O₂), heavy metal ions (e.g., Cu²⁺, Ag⁺, Hg²⁺). nih.govacs.org

Schiff Base Formation

The primary amine groups of Ethyl 2-(3,4-diaminophenyl)acetate can readily react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This condensation reaction can be used to design sensors in several ways:

Analyte-Triggered Formation: If the target analyte is an aldehyde or ketone, its reaction with the diamine can form a new, conjugated system, leading to a distinct colorimetric or fluorescent response.

Receptor-Analyte Interaction: The diamine can be pre-reacted to form a larger Schiff base complex that acts as a receptor. The binding of a target analyte to this receptor can then disrupt or alter the electronic properties of the imine bond and the associated fluorophore, causing a change in the optical signal. researchgate.net

This principle allows for the detection of various organic molecules and can be tailored for high selectivity by carefully choosing the reacting carbonyl compound. nih.gov

Metal Ion Coordination and Chelation

The two adjacent amine groups, along with the nitrogen and oxygen atoms in the extended structure, can act as a chelating agent, binding to metal ions. This coordination can alter the electronic structure of the molecule in several ways to produce a sensory response:

Fluorescence Quenching or Enhancement: The binding of a metal ion can quench fluorescence through mechanisms like photoinduced electron transfer (PET) or enhance it by restricting intramolecular rotations, leading to aggregation-induced emission (AIE). researchgate.net

Ratiometric Sensing: In more complex sensor designs, the coordination event can cause a shift in the emission wavelength, allowing for ratiometric detection where the ratio of fluorescence intensities at two different wavelengths is measured. nih.gov This provides a more robust and reliable signal that is less susceptible to environmental interference. nih.gov

The table below summarizes research findings for sensors based on the o-phenylenediamine (B120857) scaffold, which is the core functional part of Ethyl 2-(3,4-diaminophenyl)acetate.

Table 1: Performance of Sensors Utilizing the o-Phenylenediamine (OPD) Moiety

This table presents data from sensors using o-phenylenediamine (OPD), the core reactive structure within this compound, to illustrate the sensing principles.

| Analyte | Sensor Principle | Signal Type | Limit of Detection (LOD) | Source(s) |

| Cu²⁺ | Catalyzed Oxidation of OPD | Ratiometric Fluorescence | 23 nM | nih.govacs.org |

| Ag⁺ | Autocatalytic Oxidation | Fluorescence "Turn-On" | N/A (Selective Detection) | chemicalbook.comacs.org |

| Hg²⁺ | Inhibition of Catalytic Activity | Fluorescence "On-Off" | N/A (Qualitative) | acs.org |

| GSH | Protection of MnO₂ Nanosheet Activity | Colorimetric / Fluorometric | 0.94 µM / 62 nM | acs.org |

| In³⁺ | Schiff Base-Metal Complexation | Ratiometric Fluorescence | 8.36 nM | nih.govresearchgate.net |

| Aromatic Amines | Schiff Base Formation | Visual Fluorescence | ~10 µM | nih.gov |

Design and Synthesis of Derivatives and Analogues of Ethyl 2 3,4 Diaminophenyl Acetate

Structural Modifications of the Phenyl Ring System

Introduction of Varied Substituents (e.g., Alkyl, Halogen, Trifluoromethyl Groups)

The introduction of diverse substituents onto the phenyl ring is a common strategy to modulate the properties of the parent compound. Alkyl groups, halogens, and trifluoromethyl groups are frequently employed to alter lipophilicity, electronic character, and metabolic stability.

For instance, the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) has been achieved through a two-step process involving the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net This methodology highlights a viable route to highly fluorinated aniline (B41778) derivatives. While not directly starting from ethyl 2-(3,4-diaminophenyl)acetate, the principles of introducing trifluoromethyl groups onto an aniline ring are relevant.

Similarly, the synthesis of halogenated derivatives can be accomplished through various established methods. For example, a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper(I) chloride, provides a route to substituted benzimidazoles, demonstrating the compatibility of halogen substituents in related cyclic systems. organic-chemistry.org

The following table summarizes examples of substituted aniline derivatives, which can be considered as precursors or analogues to substituted this compound.

| Substituent | Precursor/Analogue Example | Synthetic Method |

| Trifluoromethyl | 2,4,6-Tris(trifluoromethyl)aniline | Deprotonation/iodination followed by copper-catalyzed amination researchgate.net |

| Halogen (Bromo) | 5-bromo-1-(trifluoromethyl)indoline | Not detailed rsc.org |

| Nitro | 6-nitro-1-(trifluoromethyl)indoline | Not detailed rsc.org |

Exploration of Positional Isomers of the Amino/Diamino Groups (e.g., ortho-, meta-, para-aminophenylacetates)

The relative positions of the amino groups on the phenyl ring are critical determinants of the chemical and physical properties of diaminophenylacetate derivatives. The synthesis of ortho-, meta-, and para-isomers allows for a systematic study of how the proximity of the amino groups and the acetate (B1210297) side chain influences reactivity and potential applications.

The synthesis of ortho-diamino-functionalized 1-arylnaphthalenes has been achieved through a nickel-catalyzed cyclization of ynamide-benzylnitriles with organoboronic acids, offering a route to complex molecules with an ortho-diamine arrangement. nih.gov

The synthesis of ethyl 2-(4-aminophenyl)acetate, the para-amino isomer, is commonly achieved by the reduction of the corresponding nitro compound, ethyl 2-(4-nitrophenyl)acetate. chemicalbook.com This reduction is often carried out using catalytic hydrogenation with palladium on carbon. chemicalbook.com A similar strategy is employed for the synthesis of ethyl 2-(4-aminophenoxy)acetate, where the nitro group of a precursor is selectively reduced. researchgate.netmdpi.comresearchgate.net

| Isomer | Compound Name | Synthetic Approach |

| ortho | ortho-Diamino-functionalized 1-arylnaphthalenes | Nickel-catalyzed cyclization nih.gov |

| para | Ethyl 2-(4-aminophenyl)acetate | Reduction of ethyl 2-(4-nitrophenyl)acetate chemicalbook.com |

| para | Ethyl 2-(4-aminophenoxy)acetate | Selective reduction of the nitro precursor researchgate.netmdpi.comresearchgate.net |

Modifications of the Acetate Side Chain

The acetate side chain of this compound offers another avenue for structural diversification. Modifications such as hydrolysis to the carboxylic acid, conversion to amides, and alteration of the ester group can lead to new compounds with distinct properties.

Conversion to Carboxylic Acid and Amide Analogues

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a versatile intermediate for the synthesis of a wide range of amide analogues.

The direct conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. libretexts.org Various coupling reagents can be employed to facilitate this reaction. For instance, phosphonitrilic chloride has been shown to be an effective activating agent for the amidation of both aromatic and aliphatic carboxylic acids, providing excellent yields in a one-pot procedure. iajpr.com Another common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). sci-hub.stnih.gov This protocol has proven effective for coupling electron-deficient amines with functionalized carboxylic acids. sci-hub.stnih.gov

The conversion of esters to amides can also be achieved directly by heating with ammonium (B1175870) formate (B1220265) or a formate salt of a primary or secondary amine. google.com

| Transformation | Reagents/Conditions | Key Features |

| Carboxylic Acid to Amide | Phosphonitrilic chloride, N-methyl morpholine | Efficient one-pot procedure, high yields iajpr.com |

| Carboxylic Acid to Amide | EDC, DMAP, catalytic HOBt | Effective for electron-deficient amines sci-hub.stnih.gov |

| Ester to Amide | Ammonium formate | Direct conversion by heating google.com |

Extension or Modification of the Alkyl Ester Group

Altering the alkyl portion of the ester group can influence the solubility, steric hindrance, and reactivity of the molecule. Standard transesterification methods can be used to replace the ethyl group with other alkyl or aryl groups.

Furthermore, more complex modifications can be introduced. For example, the synthesis of tetraethyl 2,2′,2″,2‴-(((1,3,4-oxadiazole-2,5-diyl)bis(methylene))bis(azanetriyl))tetraacetate involves the reaction of a bromoalkyl-1,3,4-oxadiazole with diethyl iminodiacetate. mdpi.com This demonstrates the possibility of incorporating larger, functionalized ester-containing moieties.

Architectures Formed via Intramolecular and Intermolecular Cyclization

The ortho-diamine functionality of this compound is a key structural feature that enables the construction of various heterocyclic ring systems through cyclization reactions. These reactions can be either intramolecular, involving the acetate side chain, or intermolecular, with the addition of a suitable coupling partner.

A prominent application of o-phenylenediamines, including derivatives of this compound, is in the synthesis of benzimidazoles. pharmaerudition.orgresearchgate.net This is typically achieved by reacting the diamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid equivalent. organic-chemistry.org The reaction of o-phenylenediamine (B120857) with formic acid, for example, is a classic method for preparing the parent benzimidazole (B57391). pharmaerudition.org The use of imidates for cyclization is another strategy employed to avoid harsh acidic conditions and high temperatures. sci-hub.se

The general synthesis of benzimidazoles can be accomplished through various routes, including the condensation of o-phenylenediamines with aldehydes, which is a common and versatile method. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating. organic-chemistry.org

| Cyclization Product | Reaction Type | Reactants |

| Benzimidazole | Intermolecular Cyclization | o-Phenylenediamine and formic acid pharmaerudition.org |

| Benzimidazole | Intermolecular Cyclization | Diamine and an imidate sci-hub.se |

| Benzimidazole | Intermolecular Cyclization | o-Phenylenediamine and an aldehyde researchgate.net |

These cyclization strategies provide access to a wide range of benzimidazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

Applications in Advanced Materials Science

Role as a Monomer and Building Block in Polymer Chemistry

Aromatic diamines are fundamental components in the synthesis of high-performance polymers. Their rigid structures and reactive amine functionalities allow for the formation of robust and thermally stable materials. However, specific research documenting the use of Ethyl 2-(3,4-diaminophenyl)acetate in these processes is not available.

Polycondensation and Oligomerization Processes for Aromatic Polyimines or Related Hybrid Materials

There are no specific research findings available in the public domain that detail the use of this compound as a monomer in polycondensation or oligomerization processes to form aromatic polyimines or related hybrid materials.

Integration into Covalent Organic Frameworks (COFs) and Extended Supramolecular Structures

While aromatic diamines are a key class of building blocks for the construction of Covalent Organic Frameworks (COFs) and other supramolecular structures, there is no available research that specifically describes the integration of this compound into these frameworks.

Utilization in Functional Polymer Systems (e.g., as Fluorescence Probes for Polymerization Monitoring)

The inherent fluorescence of some aromatic compounds makes them suitable for applications such as probes to monitor polymerization reactions. However, there are no published studies on the utilization of this compound for this or other related purposes in functional polymer systems.

Development of Functional Materials

The electronic and structural properties of aromatic diamines often lead to their investigation for use in various functional materials. Nevertheless, specific research on this compound in these applications is not documented.

Research in Advanced Electronic and Optoelectronic Materials

There is a lack of available research articles or patents describing the investigation or application of this compound in the development of advanced electronic and optoelectronic materials.

Studies on Magnetic Materials Incorporating Aromatic Diamines

No scientific literature could be found that details studies on the incorporation of this compound into magnetic materials.

Fundamental Principles of Chemosensor and Biosensor Development (Focus on Amine Group Reactivity)

The unique structural feature of this compound, specifically the vicinal amino groups on the phenyl ring, makes it a valuable building block for the development of sensitive and selective chemosensors and biosensors. The reactivity of this o-phenylenediamine (B120857) (OPD) moiety is central to several detection mechanisms, primarily involving fluorescence and colorimetric signal transduction. These sensors are designed to detect a wide range of analytes, including metal ions and organic molecules, by leveraging the chemical transformations of the amine groups. nih.govchemicalbook.com

The fundamental principles underpinning the use of the this compound scaffold in sensor design are predominantly based on three key reaction types involving its diamine functionality: oxidation, Schiff base formation, and metal ion coordination.

Coordination Chemistry of Ethyl 2 3,4 Diaminophenyl Acetate

Ligand Properties of the Diaminophenylacetate Scaffold

No studies on its coordination modes, donor atom preferences, or chelation behavior are available.

Electrochemical Behavior of Metal-Ligand Systems

No electrochemical studies, such as cyclic voltammetry, have been reported for any metal complexes of this ligand.

Computational and Theoretical Chemistry Studies

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methods are at the heart of modern computational chemistry, allowing for the detailed study of electron distribution and its implications for molecular stability and reactivity.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.

For Ethyl 2-(3,4-diaminophenyl)acetate, a DFT study would typically begin with a geometric optimization . This process calculates the lowest energy arrangement of the atoms in the molecule, providing a prediction of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a wide range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior. For instance, in a study on the related molecule Ethyl-2-(4-aminophenoxy)acetate, DFT calculations were used to determine key quantum chemical parameters. mdpi.com Similar calculations for this compound would yield the data outlined in the table below.

| Property | Description | Significance for this compound |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized state. | Indicates the molecule's thermodynamic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Helps predict solubility and intermolecular interactions. |

| Mulliken/NBO Charges | The calculated partial charge on each atom. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visually identifies regions prone to electrophilic or nucleophilic attack. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool that simplifies the prediction of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO : This is the outermost orbital containing electrons. A molecule uses the electrons in its HOMO to act as a nucleophile or electron donor. The energy of the HOMO is related to the molecule's ionization potential.

LUMO : This is the innermost orbital that is empty of electrons. A molecule uses its LUMO to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the two amino groups would be expected to significantly raise the energy of the HOMO, making the molecule a good electron donor, while the phenyl ring and ester group would influence the LUMO. DFT calculations on similar aromatic amines have used FMO analysis to successfully predict their reactivity. mdpi.com

| FMO Parameter | Definition | Predicted Importance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Key indicator of chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a "movie" of how the atoms move.

For a flexible molecule like this compound, which has a rotatable ethyl acetate (B1210297) side chain, MD simulations would be invaluable for:

Conformational Analysis : Identifying the most stable and frequently adopted shapes (conformations) of the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent).

Intermolecular Interactions : Simulating how multiple molecules of this compound interact with each other or with solvent molecules, revealing information about aggregation and solvation processes.

Flexibility : Quantifying the flexibility of different parts of the molecule, such as the rotation of the ethyl group or the puckering of the phenyl ring.

Although specific MD studies on this compound are not available in the searched literature, this technique is widely applied to understand the behavior of organic molecules in condensed phases. nih.gov

Prediction and Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is extremely useful for interpreting experimental data and confirming a compound's identity.

NMR (Nuclear Magnetic Resonance) : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. For this compound, this would help assign the signals observed in an experimental NMR spectrum to specific protons and carbon atoms in the molecule.

IR (Infrared) : IR spectroscopy measures the vibrational frequencies of chemical bonds. Simulating the IR spectrum helps in assigning the observed absorption bands to specific bond stretches and bends (e.g., N-H stretches of the amino groups, C=O stretch of the ester).

UV-Vis (Ultraviolet-Visible) : Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. For example, in a study of Ethyl-2-(4-aminophenoxy)acetate, TD-DFT was used to calculate the absorption wavelengths and assign them to specific electronic transitions, such as the HOMO→LUMO transition. mdpi.com A similar study on this compound would predict its color and electronic absorption properties.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The two amino groups and the carbonyl oxygen of the ester group in this compound make it capable of participating in hydrogen bonding, both as a donor (the N-H groups) and as an acceptor (the N and O atoms). libretexts.org Hydrogen bonds are strong directional intermolecular forces that significantly influence a substance's physical properties, such as its melting point, boiling point, and crystal structure.

Computational studies can analyze these interactions in detail:

Dimer and Cluster Analysis : By modeling a system with two or more molecules, the preferred geometries and energies of hydrogen-bonded dimers or larger clusters can be calculated.

Atoms in Molecules (AIM) Theory : This method analyzes the electron density to find and characterize chemical bonds, including weak intermolecular interactions like hydrogen bonds, providing quantitative data on their strength.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are instrumental in providing detailed information about the molecular structure, functional groups, and electronic properties of Ethyl 2-(3,4-diaminophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Structural and Mechanistic Investigations

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 115 - 125 |

| CH₂ (acetate) | ~3.5 | ~41 |

| O-CH₂ (ethyl) | ~4.1 | ~61 |

| CH₃ (ethyl) | ~1.2 | ~14 |

| NH₂ | 3.5 - 4.5 | - |

| C-NH₂ | - | 135 - 145 |

| C=O | - | ~172 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis for Functional Group Transformations and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule by analyzing their vibrational modes. For this compound, key vibrational bands would be expected for the N-H stretching of the amino groups, the C=O stretching of the ester, and the C-N and C-O stretching vibrations.

In a broader context, Raman spectroscopy has been effectively used for in-line monitoring of polymerization reactions, such as those involving ethylene (B1197577) vinyl acetate (B1210297) copolymers. azom.comendress.com This demonstrates the potential of vibrational spectroscopy to track reaction progress by monitoring the disappearance of reactant bands and the appearance of product bands. For instance, in the synthesis of this compound, one could monitor the reduction of a nitro group to an amino group by observing the disappearance of the characteristic nitro group stretches and the appearance of the N-H stretches.

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Ester (C=O) | Stretching | 1730 - 1750 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O (ester) | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: Elucidation of Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. For a related compound, ethyl 2-(4-aminophenoxy)acetate, experimental UV/Vis spectra showed two absorption bands at 299 and 234 nm. researchgate.net These were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively, based on TD-DFT calculations. researchgate.net The presence of the diaminophenyl group in the target compound would likely influence the position and intensity of these absorption bands.

Fluorescence spectroscopy can reveal information about the excited state properties of a molecule. The fluorescence of aminobenzoate derivatives has been studied, showing that their emission can be influenced by the molecular environment. researchgate.net For a structurally similar compound, ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, excitation wavelength-dependent fluorescence was observed, indicating complex excited-state dynamics. nih.gov

Mass Spectrometry: Detailed Fragmentation Pathways and Isotopic Profiling for Structural Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structure of a compound through its fragmentation pattern. In the mass spectrum of this compound (C10H14N2O2, molecular weight 194.23 g/mol ), the molecular ion peak [M]+ would be expected at m/z 194. fishersci.com

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For ethyl acetate, prominent fragments are observed at m/z 43 ([CH3CO]+) and m/z 45 ([OC2H5]+). docbrown.info For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-OC2H5) to give a fragment at m/z 149, and the loss of the entire ethyl acetate side chain. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which could also play a role in the fragmentation of the diaminophenyl moiety. libretexts.org High-resolution mass spectrometry would allow for precise mass measurements, confirming the elemental composition of the parent ion and its fragments.

Transient Absorption Spectroscopy for Excited-State Dynamics

Transient absorption spectroscopy is a powerful technique for investigating the dynamics of short-lived excited states. This method has been used to study the excited-state dynamics of related donor-acceptor molecules, revealing processes such as intramolecular charge transfer (ICT). acs.org For instance, studies on ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate using femtosecond transient absorption spectroscopy have detailed a sequence of events following photoexcitation, including the formation and relaxation of an ICT state. acs.org While specific transient absorption data for this compound is not available, such studies would be invaluable in understanding its photophysical behavior, particularly how the amino and acetate groups influence the excited-state relaxation pathways. The technique can monitor the formation and decay of transient species, providing kinetic information on processes occurring on femtosecond to nanosecond timescales. nih.govrsc.org

Advanced Chromatographic Separations

High-performance liquid chromatography (HPLC) is an essential technique for the purification and analysis of organic compounds. For compounds similar in structure to this compound, reverse-phase (RP) HPLC methods have been developed. sielc.comsielc.com These methods typically utilize a C18 or similar nonpolar stationary phase and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.comsielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, with its amino and ester functional groups, would dictate its retention time under specific chromatographic conditions. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation from impurities or other components in a mixture. For preparative applications, this method can be scaled up to isolate larger quantities of the pure compound. sielc.comsielc.com

Electrochemical Analysis Techniques

Electrochemical methods provide valuable insights into the redox properties and electron transfer processes of molecules like "this compound." These techniques are highly sensitive and can be used to study reaction mechanisms and for the development of electrochemical sensors.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte. For "this compound," the two amine groups on the phenyl ring are expected to be electrochemically active and can be oxidized.

Studies on similar compounds, such as p-phenylenediamine, show that the electrochemical oxidation is often a multi-step process involving the transfer of electrons and protons to form quinone-diimine species. uco.es The shape of the CV, including the peak potentials and peak currents, can reveal information about the reversibility of the redox reactions and the stability of the generated intermediates. uco.es The scan rate dependence of the peak currents can be used to determine if the process is diffusion-controlled or surface-adsorbed. srce.hr

Chronoamperometry involves stepping the electrode potential from a value where no reaction occurs to a potential where the electrochemical reaction is diffusion-limited and measuring the resulting current as a function of time. pineresearch.com This technique is particularly useful for studying the kinetics of coupled chemical reactions that may follow the initial electron transfer. rsc.org The current decay in a chronoamperometry experiment can be described by the Cottrell equation, which relates the current to the concentration of the analyte and its diffusion coefficient. pineresearch.comyoutube.com

Table 3: Illustrative Electrochemical Parameters for the Study of Phenylenediamine Derivatives

| Parameter | Cyclic Voltammetry | Chronoamperometry |

| Working Electrode | Glassy Carbon Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl | Ag/AgCl |

| Counter Electrode | Platinum Wire | Platinum Wire |

| Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Rate | 100 mV/s | - |

| Potential Step | - | From 0.0 V to +0.8 V |

This table provides typical experimental conditions for the electrochemical analysis of related compounds and is not specific to this compound.

The electrochemical activity of phenylenediamine derivatives makes them excellent candidates for use in the development of electrochemical sensors. researchgate.net The mechanism of electropolymerization of these compounds on an electrode surface can be exploited to create a stable and conductive polymer film. researchgate.net This film can then be used as a recognition element for the detection of various analytes.

Mechanistic studies in this area often involve investigating the electropolymerization process itself using techniques like cyclic voltammetry. By repeatedly cycling the potential, a polymer film can be grown on the electrode surface. The properties of this film, such as its thickness and conductivity, can be controlled by the electrochemical parameters.

Furthermore, molecular imprinting is a technique that can be combined with electropolymerization to create highly selective sensors. In this process, the electropolymerization is carried out in the presence of a template molecule. After polymerization, the template is removed, leaving behind a cavity with a shape and functionality that is complementary to the template. These molecularly imprinted polymers (MIPs) can then be used to selectively rebind the target analyte, leading to a measurable electrochemical signal. The development of such sensors for various analytes using phenylenediamine derivatives has been reported. researchgate.netnih.gov

Future Research Perspectives and Emerging Trends

Exploration of Novel and Efficient Synthetic Routes

The development of novel, efficient, and sustainable synthetic routes for obtaining ethyl 2-(3,4-diaminophenyl)acetate is a primary area of future research. Current methodologies often rely on the reduction of corresponding nitro-substituted precursors. For instance, the synthesis of the related compound, ethyl 2-(3-amino-4-hydroxyphenyl)acetate, involves the reduction of an ethyl 2-(4-hydroxy-3-nitrophenyl)acetate precursor using iron powder and ammonium (B1175870) chloride. researchgate.net Similarly, ethyl 4-aminophenylacetate can be synthesized through the hydrogenation of ethyl 2-(4-nitrophenyl)acetate over a palladium on carbon (Pd/C) catalyst.

Future investigations will likely focus on improving these reduction methods. A key goal will be to find alternatives that are not only more cost-effective but also safer and more environmentally friendly. For example, research into the synthesis of ethyl-2-(4-aminophenoxy) acetate (B1210297) has shown that using an ammonium chloride/iron (NH4Cl/Fe) system is a safer and cheaper alternative to catalytic hydrogenation with H2 and Pd/C. nih.gov This suggests a promising avenue for the synthesis of this compound. The exploration of green chemistry principles, such as the use of bio-based solvents and catalysts, will also be a significant trend. frontiersin.org The aim is to develop synthetic strategies that offer high yields and purity while minimizing waste and the use of hazardous reagents. researchgate.netyoutube.com

Design and Development of Advanced Functional Materials

The unique molecular architecture of this compound makes it an ideal candidate for the design and synthesis of advanced functional materials. The two adjacent amino groups provide a reactive site for polymerization reactions, leading to the formation of high-performance polymers such as polyimides and polybenzimidazoles. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, electronics, and automotive industries. researchgate.net

Future research will likely focus on tailoring the properties of these polymers by incorporating this compound as a monomer. The ethyl acetate group can be hydrolyzed to a carboxylic acid, providing an additional site for modification or for influencing the polymer's solubility and processing characteristics. Furthermore, the inherent fluorescence of the o-phenylenediamine (B120857) core could be harnessed to create photoluminescent polymers for use in sensors, light-emitting diodes (LEDs), and bioimaging applications. rsc.org There is also potential to develop novel copolymers by reacting this compound with other monomers, such as vinyl acetate or substituted propenoates, to achieve a specific combination of properties. researchgate.net

Integrated Computational and Experimental Approaches in Chemical Research

The synergy between computational modeling and experimental techniques is becoming increasingly crucial in modern chemical research. For a molecule like this compound, this integrated approach can provide deep insights into its structure, properties, and reactivity.

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict molecular geometries, vibrational frequencies (FT-IR and Raman), and electronic properties. tandfonline.comresearchgate.netrsc.org For example, DFT calculations have been successfully used to analyze the molecular structure, non-covalent interactions, and electronic transitions of the related compound ethyl-2-(4-aminophenoxy)acetate. tandfonline.com Such studies can help in understanding the relationship between the molecular structure of this compound and its macroscopic properties.

Experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy provide the necessary data to validate and refine the computational models. tandfonline.comchemrxiv.org This combined approach allows for a more accurate interpretation of experimental results and can guide the rational design of new experiments. For instance, computational screening can help identify the most promising derivatives of this compound for specific applications before they are synthesized in the lab, saving time and resources. chemrxiv.orgrsc.org

Expanding Applications in Supramolecular Chemistry and Self-Assembly

The presence of multiple hydrogen bond donors (the two amino groups) and acceptors (the carbonyl oxygen of the ester) in this compound makes it an excellent building block for supramolecular chemistry and self-assembly. Hydrogen bonding and π-π stacking interactions can drive the spontaneous organization of these molecules into well-defined, higher-order structures.

Future research is expected to explore the self-assembly of this compound and its derivatives in various solvents and on different surfaces. This could lead to the formation of novel supramolecular structures such as nanofibers, gels, and liquid crystals. nih.govcapes.gov.br For example, o-phenylenediamine itself has been shown to form supramolecular microfibrils through oxidation-induced dimerization. nih.govcapes.gov.br The resulting nanostructures could find applications in areas like drug delivery, tissue engineering, and nanoelectronics. The ability to control the self-assembly process by modifying the molecular structure or changing the environmental conditions (e.g., pH, temperature) will be a key area of investigation. researchgate.netcapes.gov.br

Investigation into Catalytic Applications (e.g., Organocatalysis, Metal-Free Catalysis)

The field of catalysis is constantly seeking new, efficient, and selective catalysts, with a growing emphasis on organocatalysis and metal-free catalysis to promote green and sustainable chemical transformations. frontiersin.org this compound serves as a promising scaffold for the development of novel catalysts.

The vicinal diamine functionality is a key feature in many ligands used in coordination chemistry and catalysis. wikipedia.org This moiety can be readily modified to create a wide range of derivatives, such as Schiff bases, benzimidazoles, or quinoxalines, which can act as ligands for various metal catalysts. wikipedia.org Furthermore, the amino groups can be functionalized to produce organocatalysts. For example, they can be converted into ureas, thioureas, or squaramides, which are well-established motifs in asymmetric organocatalysis.

Future research will likely focus on synthesizing chiral derivatives of this compound and evaluating their performance as catalysts in a variety of organic reactions, including asymmetric synthesis. acs.org The development of metal-free catalytic systems based on this scaffold is another exciting prospect, with potential applications in oxidation, reduction, and C-C bond-forming reactions. mdpi.com The catalytic oxidation of o-phenylenediamine itself has been a subject of study, indicating the potential for its derivatives to participate in redox processes. acs.org

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (e.g., ethyl acetate/hexane 3:7).

- Purify intermediates via hot filtration and recrystallization.

(Advanced) How can crystallographic data for this compound be refined to resolve structural ambiguities?

Answer:

Use the SHELX suite (e.g., SHELXL for refinement):

Q. Methodology :

- Collect data using a Bruker SMART APEXII CCD diffractometer.

- Apply multi-scan absorption corrections (SADABS) .

- Validate anisotropic displacement parameters for heavy atoms.

(Basic) Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

Q. Example ¹H NMR Data :

| Proton Environment | δ (ppm) |

|---|---|

| Aromatic H (diaminophenyl) | 6.47–6.62 |

| OCH₂CH₃ | 4.12 (q) |

| NH₂ | 4.65 (s) |

(Advanced) How do steric and electronic effects influence the reactivity of the 3,4-diaminophenyl group?

Answer:

The amino groups exhibit dual reactivity:

- Electronic Effects : Electron-donating NH₂ groups activate the phenyl ring for electrophilic substitution (e.g., acylation).

- Steric Hindrance : Ortho-substitution on the phenyl ring may reduce reaction rates in bulky environments.

Q. Experimental Design :

- Compare acylation rates using acetyl chloride vs. acetic anhydride under varying temperatures.

- Monitor regioselectivity via HPLC or ¹H NMR .

(Advanced) How can computational methods predict the compound’s interactions in drug design?

Answer:

Q. Key Output :

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.82 |

| LUMO Energy | -1.94 |

| Band Gap | 3.88 |

(Basic) What precautions are necessary for handling this compound?

Answer:

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of amines .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (similar to phenylacetic acid derivatives) .

(Advanced) How to resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

- Scenario : Discrepancies in bond lengths (NMR vs. XRD).

- Resolution :

(Basic) What are the thermodynamic properties of related esters for reaction optimization?

Answer:

Ethyl acetate (analog) data from NIST:

| Property | Value |

|---|---|

| Henry’s Law Constant | 5.9 mol/(kg·bar) |

| Proton Affinity | 835.7 kJ/mol |

Use these to model solvent effects or vapor-liquid equilibria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.